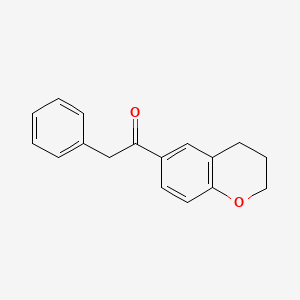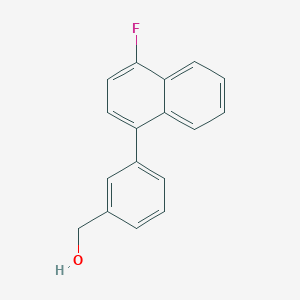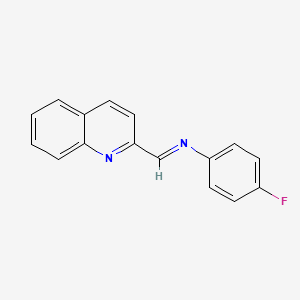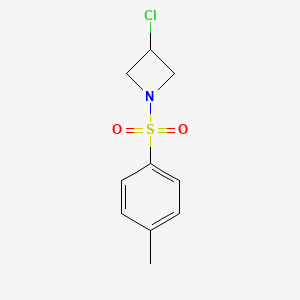
1-(Benzyloxy)-3-chloro-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-chloro-5-methoxybenzene is an organic compound characterized by a benzene ring substituted with benzyloxy, chloro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-5-methoxybenzene typically involves the following steps:
Chlorination: The chlorination of the benzene ring can be carried out using chlorine gas or other chlorinating agents like thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar steps as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-chloro-5-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro group.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated products.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-chloro-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-chloro-5-methoxybenzene involves its interaction with various molecular targets. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-chloro-4-methoxybenzene
- 1-(Benzyloxy)-4-chloro-2-methoxybenzene
- 1-(Benzyloxy)-3-chloro-4-methoxybenzene
Uniqueness: 1-(Benzyloxy)-3-chloro-5-methoxybenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of benzyloxy, chloro, and methoxy groups in this particular arrangement provides distinct properties that are not observed in other similar compounds.
Properties
CAS No. |
236112-47-3 |
|---|---|
Molecular Formula |
C14H13ClO2 |
Molecular Weight |
248.70 g/mol |
IUPAC Name |
1-chloro-3-methoxy-5-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13ClO2/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
MBDBTQICOPIPIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)


![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)






